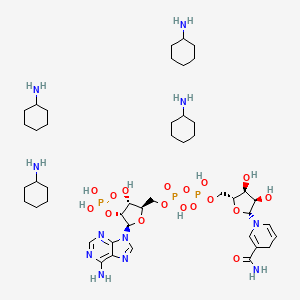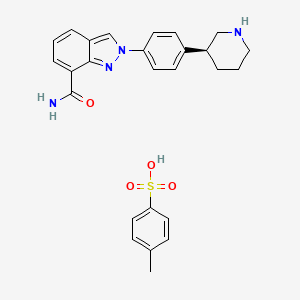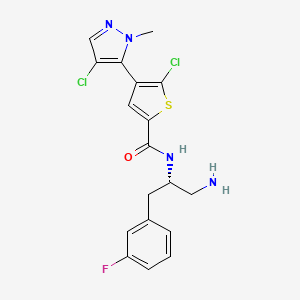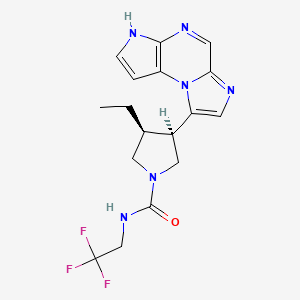
Upadacitinib
Vue d'ensemble
Description
Upadacitinib is an oral Janus kinase (JAK)1-selective inhibitor used in the treatment of various diseases such as moderate to severely active rheumatoid arthritis, active psoriatic arthritis, ankylosing spondylitis, non-radiographic axial spondyloarthritis, moderate to severe ulcerative colitis, and moderate to severe Crohn’s disease .
Chemical Reactions Analysis
Upadacitinib exhibits dose-proportional pharmacokinetics and biphasic elimination with a terminal half-life of 9–14 hours . It is consistent between the induction and maintenance periods, and with other patient populations .
Applications De Recherche Scientifique
1. Treatment of Moderate-to-Severe Atopic Dermatitis
- Summary of Application : Upadacitinib has been used in a Phase 3 clinical trial for the treatment of adults with moderate-to-severe atopic dermatitis .
- Methods of Application : The trial compared the efficacy and safety of Upadacitinib vs Dupilumab, another drug used to treat atopic dermatitis .
- Results : The trial found that Upadacitinib was effective over time, with patient disposition improving through week 24 .
2. Treatment of Chronic Inflammatory Diseases
- Summary of Application : Upadacitinib is a selective Janus kinase (JAK) inhibitor approved for the treatment of several chronic inflammatory diseases, including rheumatic, dermatologic, and gastrointestinal diseases .
- Methods of Application : Upadacitinib inhibits the phosphorylation of downstream effector proteins, which consequently inhibits cytokine signaling for key pathways involved in inflammatory diseases .
- Results : Clinical trials have demonstrated the superiority of Upadacitinib treatment over placebo or an active comparator in rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, non-radiographic axial spondyloarthritis, atopic dermatitis, Crohn’s disease, and ulcerative colitis .
3. Rescue Therapy for Acute Severe Colitis
- Summary of Application : Upadacitinib has been suggested as a potential rescue therapy for acute severe colitis .
- Methods of Application : This application is particularly relevant for patients who have previously been exposed to anti-TNF therapy and are not improving with IV corticosteroids alone .
- Results : The findings suggest that Upadacitinib may be a reasonable alternative medical rescue therapy to cyclosporine in these patients .
4. Treatment of Rheumatoid Arthritis
- Summary of Application : Upadacitinib has been used in clinical trials for the treatment of rheumatoid arthritis (RA). It has demonstrated superiority over placebo with standard of care background therapies in RA .
- Methods of Application : The drug works by inhibiting the phosphorylation of downstream effector proteins, which consequently inhibits cytokine signaling for key pathways involved in inflammatory diseases .
- Results : The analysis included 3209 patients with RA who received at least one dose of upadacitinib, representing a significant portion of the 15,425 patient-years of exposure across diseases .
5. Treatment of Psoriatic Arthritis
- Summary of Application : Upadacitinib has been used in clinical trials for the treatment of psoriatic arthritis (PsA). It has demonstrated superiority over placebo with standard of care background therapies in PsA .
- Methods of Application : The drug works by inhibiting the phosphorylation of downstream effector proteins, which consequently inhibits cytokine signaling for key pathways involved in inflammatory diseases .
- Results : The analysis included 907 patients with PsA who received at least one dose of upadacitinib, representing a significant portion of the 15,425 patient-years of exposure across diseases .
6. Treatment of Ankylosing Spondylitis
- Summary of Application : Upadacitinib has been used in clinical trials for the treatment of ankylosing spondylitis (AS). It has demonstrated superiority over placebo with standard of care background therapies in AS .
- Methods of Application : The drug works by inhibiting the phosphorylation of downstream effector proteins, which consequently inhibits cytokine signaling for key pathways involved in inflammatory diseases .
- Results : The analysis included 182 patients with AS who received at least one dose of upadacitinib, representing a significant portion of the 15,425 patient-years of exposure across diseases .
7. Treatment of Ulcerative Colitis
- Summary of Application : Upadacitinib has been used in phase 3 clinical trials as induction and maintenance therapy for moderately to severely active ulcerative colitis .
- Methods of Application : The trials were multicentre, double-blind, and randomized, comparing the efficacy of upadacitinib to a placebo .
- Results : The trials found that upadacitinib was effective, with patients achieving clinical remission at week 8 (induction) and week 52 (maintenance) .
8. Treatment of Non-Radiographic Axial Spondyloarthritis
- Summary of Application : Upadacitinib has been used in clinical trials for the treatment of non-radiographic axial spondyloarthritis (nr-axSpA). It has demonstrated superiority over placebo with standard of care background therapies in nr-axSpA .
- Methods of Application : The drug works by inhibiting the phosphorylation of downstream effector proteins, which consequently inhibits cytokine signaling for key pathways involved in inflammatory diseases .
- Results : The analysis included patients with nr-axSpA who received at least one dose of upadacitinib .
9. Treatment of Crohn’s Disease
- Summary of Application : Upadacitinib has been used in clinical trials for the treatment of Crohn’s disease (CD). It has demonstrated superiority over placebo with standard of care background therapies in CD .
- Methods of Application : The drug works by inhibiting the phosphorylation of downstream effector proteins, which consequently inhibits cytokine signaling for key pathways involved in inflammatory diseases .
- Results : The analysis included patients with CD who received at least one dose of upadacitinib .
Safety And Hazards
Taking Upadacitinib may increase your risk of life-threatening medical problems including serious infections, a hole or tear in your digestive tract, a heart attack or stroke, blood clots, or cancer . It is also recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Orientations Futures
Upadacitinib has shown favorable efficacy and safety in patients with various diseases. Ongoing trials are investigating the use of Upadacitinib in other inflammatory autoimmune diseases . The SELECT Phase III clinical trials evaluated the efficacy of Upadacitinib, and about 30% of patients achieved remission .
Propriétés
IUPAC Name |
(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQFJHHDOKWSHR-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027919 | |
| Record name | Upadacitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rheumatoid arthritis (RA) is a chronic autoimmune inflammatory disease that involves the interplay of several mediators, including the immune cells (mainly T- and B-lymphocytes) and pro-inflammatory cytokines, such as the tumour necrosis factor (TNF), transforming growth factor (TGF), and interleukin 6 (IL-6). The Janus Kinase (JAK) family plays an essential role in the normal physiological functions (such as erythropoiesis), but also the signalling of pro-inflammatory cytokines that are implicated in many immune-mediated diseases. The JAK family consists of four isoforms (JAK1, JAK2, JAK3, and Tyrosine Kinase 2) that each interacts with different cytokine receptors and uniquely associates with the intracellular domains of Type I/II cytokine receptors. JAK1 is primarily involved in the signalling transduction pathways of IL-6, IFN and the common γ -chain cytokines, including IL-2 and IL-15. IL-6 has been closely studied in particular, as it is a major cytokine involved in B- and T-cell differentiation and the acute phase response in inflammation. Upon interaction of cytokines with their cytokine receptors, the JAKs mediate the JAK-STAT signal transduction pathway in response to receptor activation. JAKs are tyrosine kinases that cause phosphorylation of several proteins, including cytokine receptors and JAKs themselves. Phosphorylation of JAKs promotes the phosphorylation and activation of the signalling molecules called STATs, leading to their nuclear translocation, binding to DNA promoters, and target gene transcription. JAK1-mediated signalling pathways ultimately promote pro-inflammatory events, such as increased proliferation and survival of immune cells, T cell differentiation, and macrophage activation. Upadacitinib is a selective JAK1 inhibitor that has a negligible effect on JAK3, leading to an improved drug safety profile. Upadacitinib blocks the cellular processes that contribute to the inflammatory conditions in rheumatoid arthritis. In human leukocytes cellular assays, upadacitinib inhibited JAK1/3-induced phosphorylation of STAT3/5 mediated by IL-6/7. | |
| Record name | Upadacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Upadacitinib | |
CAS RN |
1310726-60-3 | |
| Record name | (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310726-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Upadacitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310726603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Upadacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Upadacitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UPADACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RA0KN46E0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
16-19 | |
| Record name | Upadacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








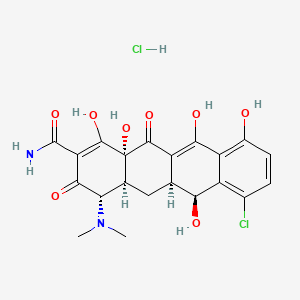

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)


